molecular formula C17H15N3O2 B2535098 2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 952975-12-1

2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2535098
CAS No.: 952975-12-1
M. Wt: 293.326
InChI Key: KCGOCKUIKQQDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a phenyl group attached to the isoxazole ring and a pyridin-4-ylmethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime and an oxidizing agent such as chloramine-T.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction between a phenylboronic acid and a halogenated isoxazole.

    Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be attached through a nucleophilic substitution reaction between a halogenated acetamide and pyridin-4-ylmethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced derivatives of the acetamide moiety.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylethyl)acetamide

Uniqueness

2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the specific positioning of the pyridin-4-ylmethyl group, which may confer distinct biological and chemical properties compared to its analogs. This unique structure can result in different binding affinities, selectivity, and overall activity in various applications.

Biological Activity

2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound belonging to the isoxazole class, which has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Synthesis

The compound's structure features an isoxazole ring linked to a pyridinylmethyl group and an acetamide moiety. The synthesis typically involves:

  • Formation of the Isoxazole Ring : Synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
  • Introduction of the Phenyl Group : Achieved through a Suzuki-Miyaura cross-coupling reaction.
  • Attachment of the Pyridin-4-ylmethyl Group : Accomplished through nucleophilic substitution reactions with appropriate halogenated precursors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi, including:

Microorganism Activity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliModerate inhibition
Candida albicansModerate inhibition

The presence of substituents on the phenyl ring has been shown to enhance antimicrobial efficacy, suggesting structure-activity relationships (SAR) that are critical for optimizing biological activity .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various models. Preliminary data indicate that it could modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, with mechanisms involving:

  • Cell Cycle Arrest : The compound appears to interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests activation of caspases and modulation of Bcl-2 family proteins.

These findings highlight its potential as a lead compound for further development in cancer therapy .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the compound against various pathogens and found it particularly effective against multi-drug resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics.
  • Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential use as an anti-inflammatory agent.

Properties

IUPAC Name

2-(5-phenyl-1,2-oxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(19-12-13-6-8-18-9-7-13)11-15-10-16(22-20-15)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGOCKUIKQQDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.